molecular formula C10H21NO B597340 3-Tert-butoxycyclohexanamine CAS No. 1211592-87-8

3-Tert-butoxycyclohexanamine

Cat. No.: B597340
CAS No.: 1211592-87-8
M. Wt: 171.284
InChI Key: QACQAAPXDRKMNZ-UHFFFAOYSA-N
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Description

3-Tert-butoxycyclohexanamine is an organic compound with the molecular formula C10H21NO It is a cyclohexane derivative where the amine group is substituted at the 3-position with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butoxycyclohexanamine typically involves the protection of the amine group followed by the introduction of the tert-butoxy group. One common method involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of a suitable catalyst to form the tert-butoxy group. The resulting intermediate is then reacted with ammonia or an amine source to introduce the amine group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Tert-butoxycyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butoxycyclohexanamine involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group for the amine, allowing selective reactions to occur at other sites. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity towards various chemical reagents .

Comparison with Similar Compounds

    3-Tert-butylcyclohexanamine: Similar structure but lacks the tert-butoxy group.

    Cyclohexanamine: A simpler analog without the tert-butoxy substitution.

    3-Tert-butoxycyclohexanol: Contains a hydroxyl group instead of an amine.

Uniqueness: 3-Tert-butoxycyclohexanamine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct reactivity and stability. This combination allows for selective transformations and applications that are not possible with simpler analogs .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQAAPXDRKMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676744
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-87-8
Record name 3-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butoxycyclohexanamine
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